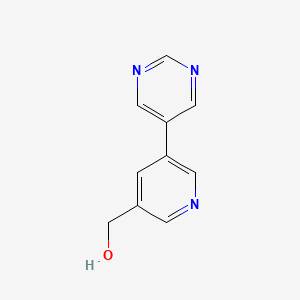

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol

Description

Historical Context and Development

The development of pyridine-pyrimidine hybrid compounds has its roots in the systematic study of heterocyclic chemistry that began in the late 19th century. Pyrimidine derivatives were first recognized in the early 1800s, with alloxan being among the earliest known compounds of this class. The first laboratory synthesis of a pyrimidine was achieved in 1879 when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The systematic investigation of pyrimidines commenced in 1884 with Pinner, who synthesized various derivatives through the condensation of ethyl acetoacetate with amidines. Pinner first proposed the nomenclature "pyrimidin" in 1885, establishing the foundation for modern pyrimidine chemistry.

The evolution toward hybrid pyridine-pyrimidine systems emerged from the recognition that combining privileged heterocyclic scaffolds could enhance biological activity and overcome limitations observed in single-ring systems. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This early synthetic methodology laid the groundwork for subsequent developments in creating more complex pyridine-pyrimidine architectures.

Contemporary research has shifted toward the rational design of hybrid compounds that incorporate both pyridine and pyrimidine moieties within a single molecular framework. The strategic combination of these heterocyclic systems has been driven by observations that such hybrids often exhibit enhanced pharmacological properties compared to their individual components. Recent advances in synthetic methodologies, including palladium-catalyzed cross-coupling reactions and molecular hybridization techniques, have facilitated the preparation of sophisticated pyridine-pyrimidine hybrid compounds with precise structural control.

Significance in Heterocyclic Chemistry

Heterocyclic compounds containing nitrogen atoms occupy a central position in organic chemistry due to their widespread occurrence in natural products and synthetic pharmaceuticals. Pyrimidine, characterized as an aromatic, heterocyclic organic compound with nitrogen atoms at positions 1 and 3 in the six-membered ring, represents one of the three diazines alongside pyrazine and pyridazine. The significance of pyrimidine in biological systems is exemplified by its presence in nucleic acids, where three types of nucleobases are pyrimidine derivatives: cytosine, thymine, and uracil.

The incorporation of pyrimidine moieties into hybrid structures with pyridine rings creates compounds with unique electronic and steric properties. The electron-deficient nature of both pyridine and pyrimidine rings facilitates various chemical transformations and provides multiple sites for functionalization. This structural versatility has made pyridine-pyrimidine hybrids attractive targets for medicinal chemistry applications.

The chemical properties of pyrimidine derivatives are particularly notable for their tautomeric behavior, where hydroxyl groups exist primarily in the cyclic amide form. For example, 2-hydroxypyrimidine is more appropriately named 2-pyrimidone. This tautomeric flexibility contributes to the diverse reactivity patterns observed in pyridine-pyrimidine hybrid compounds and influences their biological interactions.

| Property | Pyridine | Pyrimidine | Hybrid Significance |

|---|---|---|---|

| Nitrogen Positions | Position 1 | Positions 1 and 3 | Enhanced electron deficiency |

| Aromatic Character | High | High | Maintained stability |

| Hydrogen Bonding | Limited | Multiple sites | Increased binding affinity |

| Tautomerism | Minimal | Significant | Conformational flexibility |

Position within Pyridine-Pyrimidine Hybrid Compounds

The structural classification of this compound places it within a specialized subset of pyridine-pyrimidine hybrid compounds characterized by direct carbon-carbon connectivity between the heterocyclic rings. This direct linkage distinguishes it from other hybrid architectures that may involve bridging atoms or extended linker systems. The positioning of the pyrimidine ring at the 5-position of the pyridine core creates a specific geometric arrangement that influences both the electronic distribution and the overall molecular conformation.

Recent investigations into pyridine-pyrimidine hybrid compounds have demonstrated their exceptional potential as multitarget therapeutic agents. Novel heteroaromatic biphenyl-methyl-pyrimidine analogues designed through hybridization of privileged structures have shown excellent inhibitory activity against human immunodeficiency virus type 1 with low cytotoxicity. These findings underscore the importance of precise structural positioning in determining biological activity.

The methanol substituent at the 3-position of the pyridine ring further distinguishes this compound within the broader family of pyridine-pyrimidine hybrids. Similar compounds bearing hydroxylated substituents have demonstrated enhanced solubility profiles and improved pharmacokinetic characteristics. The presence of the hydroxyl functionality provides additional opportunities for hydrogen bonding interactions and metabolic transformations.

Comparative analysis of related compounds reveals that structural modifications to the pyridine-pyrimidine framework can significantly impact biological activity. Studies on compounds containing 4-pyridinyl-phenyl and methyl-pyrimidine fragments have revealed excellent antiviral activity with favorable solubility and liver microsome stability. The systematic exploration of different substitution patterns has become a cornerstone of drug discovery efforts targeting this chemical class.

Research Scope and Scientific Importance

The scientific importance of this compound and related compounds extends across multiple research domains, including medicinal chemistry, materials science, and synthetic methodology development. The compound's hybrid architecture positions it as a valuable scaffold for drug discovery programs targeting diverse therapeutic areas. Recent reviews have highlighted the roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer drug development, emphasizing their potential for structural modification and optimization.

Antimalarial research has emerged as a particularly promising application area for pyridine-pyrimidine hybrid compounds. The ability of these hybrids to overcome drug resistance through multi-pathway targeting represents a significant advancement in addressing the critical challenge of resistant malaria strains. Structural optimization studies conducted since 2018 have identified key modifications that enhance antimalarial activity, with structure-activity relationship investigations elucidating essential characteristics required for potency, selectivity, and favorable pharmacokinetics.

The application of molecular docking and virtual screening methodologies has accelerated the identification of novel pyridine-pyrimidine hybrid compounds with enhanced activity profiles. These computational approaches have enabled researchers to rationally design compounds with improved binding affinity and selectivity for specific molecular targets. The integration of experimental and computational methods has become essential for advancing this field of research.

Contemporary research efforts have also focused on the development of pyridine-pyrimidine derivatives as cholinesterase inhibitors for potential applications in neurodegenerative disease treatment. Molecular recognition studies have revealed major binding interactions between potent inhibitors and target enzymes, providing insights into the structural features responsible for biological activity. The versatility of the pyridine-pyrimidine scaffold in accommodating diverse pharmacological targets underscores its continued importance in pharmaceutical research.

Structure

2D Structure

Properties

IUPAC Name |

(5-pyrimidin-5-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-6-8-1-9(3-11-2-8)10-4-12-7-13-5-10/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETILZAFBUZOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C2=CN=CN=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744426 | |

| Record name | [5-(Pyrimidin-5-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346809-30-0 | |

| Record name | [5-(Pyrimidin-5-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrimidine moiety, which is known to enhance biological activity through various mechanisms. The molecular structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits notable antibacterial and anticancer properties.

Antibacterial Activity

Several studies have evaluated the antibacterial effects of related pyridine and pyrimidine derivatives. For instance, derivatives containing similar structural motifs have shown promising results against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 µg/mL . The compound's ability to inhibit biofilm formation further supports its potential as an antibacterial agent.

Table 1: Antibacterial Activity of Pyridine and Pyrimidine Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 3-(5-fluoropyridine) | 0.25 | Enterococcus faecalis |

| Other derivatives | 0.5 - 1 | Various Gram-positive |

Anticancer Activity

The anticancer properties of this compound have been explored through structure-activity relationship studies. Compounds with similar structures have demonstrated antiproliferative activity against various cancer cell lines, including breast and lung cancer cells. For instance, some derivatives showed IC50 values as low as 2–40 µM in MDA-MB-453 cells .

Table 2: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | A549 (Lung Cancer) |

| Compound IIB | <10 | MCF-7 (Breast Cancer) |

| Other derivatives | 2 - 40 | Various cancer types |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of receptor tyrosine kinases, which play a critical role in cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that some derivatives can induce apoptosis in cancer cells by activating caspase pathways .

- Antioxidant Properties : The antioxidant capacity of related compounds has been linked to their ability to mitigate oxidative stress in cells, which is crucial for preventing cancer progression .

Case Studies

Recent research highlights the effectiveness of pyridine and pyrimidine derivatives in clinical settings:

- Study on Antibacterial Effects : A study demonstrated that a derivative similar to this compound exhibited an 8-fold stronger inhibitory effect than linezolid against specific bacterial strains .

- Anticancer Efficacy : Another investigation revealed that certain derivatives showed superior cytotoxicity compared to established drugs like imatinib in lung cancer cell lines, indicating their potential for further development as therapeutic agents .

Scientific Research Applications

Research indicates that (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol possesses notable antibacterial and anticancer properties. These activities are primarily attributed to its structural features, which enhance its interaction with biological targets.

Antibacterial Activity

The compound has been evaluated for its antibacterial effects, particularly against Gram-positive bacteria. Studies have shown promising results, with minimum inhibitory concentration (MIC) values suggesting strong antibacterial potential.

Table 1: Antibacterial Activity of Pyridine and Pyrimidine Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 3-(5-fluoropyridine) | 0.25 | Enterococcus faecalis |

| Other derivatives | 0.5 - 1 | Various Gram-positive |

The ability to inhibit biofilm formation further supports its potential as an antibacterial agent.

Anticancer Activity

The anticancer properties of this compound have been explored through various structure-activity relationship studies. Compounds with similar structures have demonstrated antiproliferative activity against various cancer cell lines.

Table 2: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | A549 (Lung Cancer) |

| Compound IIB | <10 | MCF-7 (Breast Cancer) |

| Other derivatives | 2 - 40 | Various cancer types |

The mechanisms underlying these biological activities include:

- Inhibition of Key Enzymes : The compound may act as an inhibitor of receptor tyrosine kinases, which are crucial for cancer cell proliferation.

- Induction of Apoptosis : Some derivatives have been shown to activate caspase pathways, leading to apoptosis in cancer cells.

- Antioxidant Properties : The antioxidant capacity helps mitigate oxidative stress, which is vital for preventing cancer progression.

Case Studies

Recent research highlights the effectiveness of pyridine and pyrimidine derivatives in clinical settings:

Study on Antibacterial Effects

A study demonstrated that a derivative similar to this compound exhibited an eight-fold stronger inhibitory effect than linezolid against specific bacterial strains, indicating its potential as a novel antibacterial agent.

Anticancer Efficacy

Another investigation revealed that certain derivatives showed superior cytotoxicity compared to established drugs like imatinib in lung cancer cell lines, suggesting their potential for further development as therapeutic agents.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol lies in its pyrimidine-pyridine hybrid scaffold. Below is a comparison with structurally related pyridinemethanol derivatives:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance stability but reduce nucleophilicity compared to electron-donating groups (e.g., -CH₃).

- Steric Effects : Bulky substituents (e.g., trifluoromethyl, aryl) hinder rotational freedom and influence binding affinity in biological systems.

Physicochemical Properties

Notes:

- The pyrimidine ring in this compound likely increases polarity compared to methyl or chloro analogs, enhancing water solubility.

- Trifluoromethyl groups reduce solubility but improve metabolic stability .

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

A common and efficient method to synthesize biaryl heterocycles like this compound involves the Suzuki reaction between a halogenated pyridine derivative and a pyrimidinyl boronic acid or ester.

- Step 1: Preparation of 3-halopyridine derivative (e.g., 3-bromopyridine or 3-chloropyridine) bearing a protected or convertible functional group at the 3-position.

- Step 2: Coupling with pyrimidin-5-yl boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent such as toluene or dioxane.

- Step 3: Post-coupling modification to convert the substituent at the 3-position into a methanol group, typically through reduction of an aldehyde or ester intermediate.

This approach yields the biaryl core with good regioselectivity and moderate to high yields (55–61%) as demonstrated in related pyrazolo[1,5-a]pyrimidine derivatives synthesis.

Nucleophilic Substitution and Reduction Route

Another strategy involves:

- Starting from a 3-formylpyridine or 3-halopyridine derivative.

- Performing nucleophilic substitution with a pyrimidin-5-yl nucleophile or performing a condensation reaction with pyrimidine-5-carbaldehyde.

- Reducing the aldehyde or other carbonyl intermediates to the corresponding methanol using mild reducing agents such as sodium borohydride (NaBH4).

For example, the synthesis of N-(pyrimidin-5-ylmethyl)pyridin-2-amine analogs used a condensation of pyridin-2-amine with pyrimidine-5-carbaldehyde followed by reduction with sodium tetrahydroborate to afford the methanol derivative in 45% yield.

Multi-Step Esterification, Oxidation, and Substitution

In some routes, the pyridine ring is first functionalized by esterification of nicotinic acid, followed by oxidation to pyridine N-oxides, and then nucleophilic substitution at the ortho position to introduce the pyrimidine moiety. Subsequent reduction or hydrolysis steps yield the methanol functionality.

Comparative Data Table of Preparation Methods

| Methodology | Key Steps | Reagents/Catalysts | Yield Range (%) | Notes |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Halopyridine + pyrimidinyl boronic acid, Pd catalyst coupling | Pd(PPh3)4, K2CO3, toluene/dioxane | 55–61 | Efficient for biaryl formation, moderate to good yield |

| Nucleophilic Substitution + Reduction | Condensation with pyrimidine-5-carbaldehyde, NaBH4 reduction | NaBH4, methanol | ~45 | Direct formation of methanol group, moderate yield |

| Esterification → Oxidation → Substitution | Nicotinic acid esterification, oxidation to N-oxide, substitution | mCPBA, TMSCN, Na, NH4Cl | Moderate | Multi-step, moderate yields, more complex |

Research Findings and Notes

- The Suzuki reaction is favored for its regioselectivity and ability to tolerate various functional groups, making it a robust method for constructing the pyridine-pyrimidine biaryl linkage.

- Reduction of aldehyde intermediates with sodium borohydride is a mild and effective method to introduce the methanol substituent without affecting other sensitive groups.

- Multi-step routes involving esterification and oxidation are more complex but allow for diverse functional group manipulations and can be adapted to synthesize related derivatives.

- Purification is commonly achieved by column chromatography, and recrystallization is used to obtain analytically pure compounds.

- Yields vary depending on the step and conditions but generally range from moderate (45%) to good (up to 61%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.